4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H10ClN3O2. This compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methoxyazetidinyl group at the 6-position, and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methoxyazetidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group at the 5-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidines (from nucleophilic substitution).
- Carboxylic acids or alcohols (from oxidation or reduction).
- Imines or hydrazones (from condensation reactions) .
Scientific Research Applications
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methoxyazetidinyl groups may facilitate binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde.
4,6-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
3-Methoxyazetidine: A structural component of the target compound.
Uniqueness: this compound is unique due to the presence of both a chloro and a methoxyazetidinyl group on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN3O2 |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-6-2-13(3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3 |
InChI Key |
OFEKXBPZXFGBNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=C(C(=NC=N2)Cl)C=O |
Origin of Product |
United States |
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